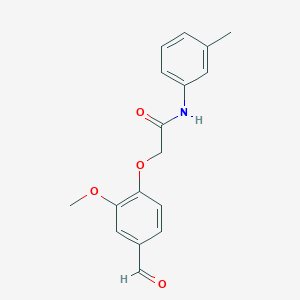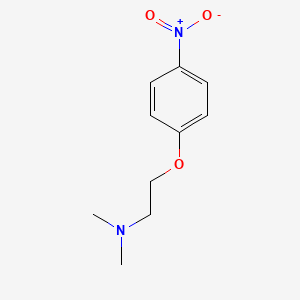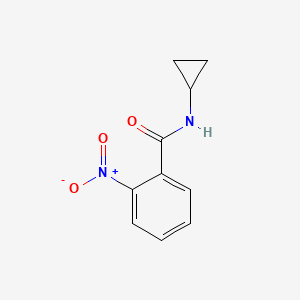![molecular formula C16H14O5 B1298248 (3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid CAS No. 664366-04-5](/img/structure/B1298248.png)
(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid” is a chemical compound with the CAS Number: 777857-42-8 . It has a molecular weight of 300.31 . The IUPAC name for this compound is 3- (3,5,9-trimethyl-7-oxo-7H-furo [3,2-g]chromen-6-yl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16O5/c1-8-7-21-15-10 (3)16-13 (6-12 (8)15)9 (2)11 (17 (20)22-16)4-5-14 (18)19/h6-7H,4-5H2,1-3H3, (H,18,19) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 300.31 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data. For comprehensive property data, please refer to specialized chemical databases or literature.Aplicaciones Científicas De Investigación
Metabolic Studies
Research has identified certain carboxylic acids, similar in structure to the compound , as metabolites in specific physiological conditions. For instance, the identification of cis- and trans-4-hydroxycyclohexylacetic acid (4HCHAA) in the urine of a child with transient tyrosinemia suggests a metabolic pathway involving tyrosine metabolites, indicating a potential area of study for related compounds in metabolic diseases or disorders (Niederwieser, Wadman, & Danks, 1978).
Odor Detection and Food Chemistry
Research into the odor detection of mixtures of homologous carboxylic acids, which share functional groups with the compound of interest, provides insights into the sensory attributes and potential applications in food science and technology. The study of detection probabilities for mixtures and their unmixed components offers insights into human sensory perception and food flavor chemistry (Miyazawa, Gallagher, Preti, & Wise, 2009).
Dietary and Nutritional Research
Studies on dietary supplementation with carboxylic acids, like acetic acid, highlight their influence on health-related factors such as body weight, fat mass, and serum triglyceride levels. This suggests a potential area of research for the compound in nutrition and dietetics (Kondo et al., 2009).
Analytical Chemistry and Quality Assurance
Analytical methods for detecting and measuring various carboxylic acids in biological samples play a crucial role in diagnostics and treatment. The development and improvement of analytical techniques, as well as participation in quality assurance programs, ensure the reliability and accuracy of the detection of such compounds in clinical settings (Downing et al., 1999).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-7-6-20-14-9(3)15-11(4-10(7)14)8(2)12(5-13(17)18)16(19)21-15/h4,6H,5H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOJCXUILZIBLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801175121 |
Source


|
| Record name | 3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801175121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
664366-04-5 |
Source


|
| Record name | 3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=664366-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801175121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1298183.png)





![1-[2-(4-Fluorophenoxy)ethyl]piperazine](/img/structure/B1298226.png)
![1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1298227.png)

